molecular formula C14H24O B14265776 9-Ethoxycyclododeca-1,5-diene CAS No. 139023-22-6

9-Ethoxycyclododeca-1,5-diene

Cat. No.: B14265776
CAS No.: 139023-22-6
M. Wt: 208.34 g/mol
InChI Key: YJUZYHKASHHHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethoxycyclododeca-1,5-diene is an organic compound characterized by a twelve-membered ring with two conjugated double bonds and an ethoxy group attached to the ninth carbon. This compound falls under the category of cyclic dienes, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycyclododeca-1,5-diene typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the presence of a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 9-Ethoxycyclododeca-1,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Hydrogenation reactions can reduce the double bonds to form saturated cyclododecane derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of cyclododecane derivatives.

    Substitution: Formation of halogenated cyclododeca derivatives.

Scientific Research Applications

9-Ethoxycyclododeca-1,5-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Ethoxycyclododeca-1,5-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system. The compound can act as a diene in these reactions, forming new cyclic structures with dienophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Similar Compounds:

    Cyclooctadiene: An eight-membered ring with two conjugated double bonds.

    Cyclododecatriene: A twelve-membered ring with three conjugated double bonds.

    Cyclohexadiene: A six-membered ring with two conjugated double bonds.

Uniqueness: this compound is unique due to its twelve-membered ring structure with an ethoxy group, which imparts distinct chemical properties and reactivity compared to other cyclic dienes. Its larger ring size and functional group make it a valuable compound for specific synthetic applications and research studies.

Properties

139023-22-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

9-ethoxycyclododeca-1,5-diene

InChI

InChI=1S/C14H24O/c1-2-15-14-12-10-8-6-4-3-5-7-9-11-13-14/h4,6-7,9,14H,2-3,5,8,10-13H2,1H3

InChI Key

YJUZYHKASHHHGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC=CCCC=CCC1

Origin of Product

United States

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